5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It also includes the class or family of compounds it belongs to and its role or use .
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the properties of the compound such as its melting point, boiling point, solubility, chemical stability, reactivity, etc .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Routes and Isomer Formation
The synthesis of chloropyridyl-substituted azabicycloheptanes, closely related to the compound , involves the starting from readily-available azabicycloheptene derivatives. This method demonstrates the accessibility of both exo- and endo-compounds through reductive Heck chemistry (Malpass & Cox, 1999).
Structural Characterization and Derivative Synthesis
The synthesis of novel 2-thia-5-azabicyclo[2.2.1]heptan-3-one derivatives demonstrates the potential for creating structurally diverse compounds from azabicycloheptane frameworks. These derivatives were characterized using NMR and MS techniques (Yuan Zhe-dong, 2013).
Chemical Stability and Conformational Analysis
Studies on N-tosyl-2-thia-5-azabicyclo[2.2.1]heptane-2-oxides, closely related to the compound , provide insights into the chemical stability and conformational dynamics of these bicyclic systems. The analysis revealed the thermodynamic stability differences between exo- and endo-oxides (Portoghese & Telang, 1971).
Biomedical Research Applications
Ligands for Positron Emission Tomography (PET) Imaging
Derivatives of 7-azabicyclo[2.2.1]heptane show potential as ligands for PET imaging of nicotinic acetylcholine receptors. These compounds demonstrate significant in vivo enantioselectivity and have potential for human studies (Gao et al., 2007).
Synthesis of Backbone-Constrained γ-Amino Acid Analogues
The synthesis of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, a carbon-atom bridged morpholine framework, opens avenues for developing analogues of FDA-approved drugs like baclofen and pregabalin (Garsi et al., 2022).
Development of Radioligands for nAChR PET Imaging
The synthesis of novel 7-azabicyclo[2.2.1]heptane derivatives as radioligands for PET imaging of nicotinic acetylcholine receptors. These studies highlight the potential of these compounds in brain imaging and neurological research (Gao et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(5-chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3S/c10-6-2-11-9(12-3-6)13-4-8-1-7(13)5-14-8/h2-3,7-8H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYPYKJLSMHFDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloropyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane |
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